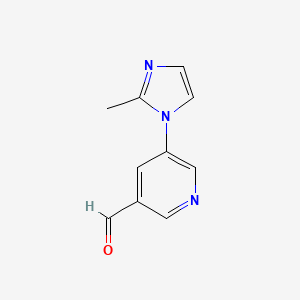
5-(2-Methyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Methyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound that features both imidazole and pyridine rings. The presence of these two rings makes it a versatile compound with significant potential in various fields of scientific research. The imidazole ring is known for its biological activity, while the pyridine ring is a common structural motif in many pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylimidazole with 3-pyridinecarboxaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
化学反応の分析
Types of Reactions
5-(2-Methyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the imidazole and pyridine rings can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents such as N-bromosuccinimide for bromination, or alkylating agents such as methyl iodide for alkylation.
Major Products Formed
Oxidation: 5-(2-Methyl-1H-imidazol-1-yl)pyridine-3-carboxylic acid.
Reduction: 5-(2-Methyl-1H-imidazol-1-yl)pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
5-(2-Methyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand due to the presence of the imidazole ring.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-(2-Methyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde depends on its specific application. In biological systems, the imidazole ring can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The pyridine ring can also participate in hydrogen bonding or π-π interactions, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
5-(1H-Imidazol-1-yl)pyridine-3-carbaldehyde: Lacks the methyl group on the imidazole ring.
5-(2-Methyl-1H-imidazol-1-yl)pyridine-2-carbaldehyde: The aldehyde group is positioned differently on the pyridine ring.
5-(2-Methyl-1H-imidazol-1-yl)pyridine-4-carbaldehyde: The aldehyde group is positioned differently on the pyridine ring.
Uniqueness
The presence of the methyl group on the imidazole ring and the specific positioning of the aldehyde group on the pyridine ring make 5-(2-Methyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde unique. These structural features can influence the compound’s reactivity and biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C10H9N3O |
|---|---|
分子量 |
187.20 g/mol |
IUPAC名 |
5-(2-methylimidazol-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H9N3O/c1-8-12-2-3-13(8)10-4-9(7-14)5-11-6-10/h2-7H,1H3 |
InChIキー |
RUZCZJQDWLTPGQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CN1C2=CN=CC(=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




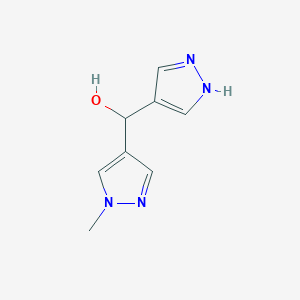
![8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13319304.png)
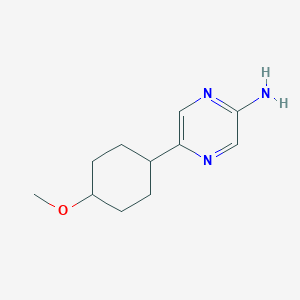
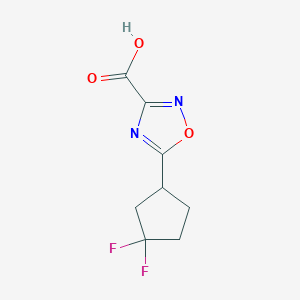
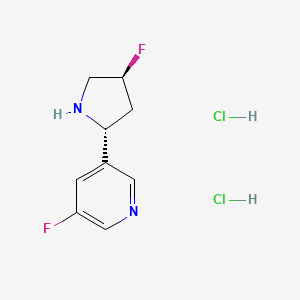
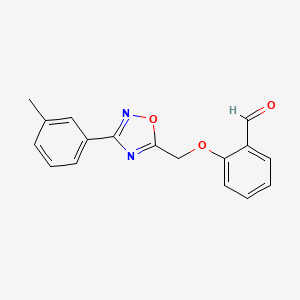
![(2S,3R,4R,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-carbonitrile](/img/structure/B13319316.png)

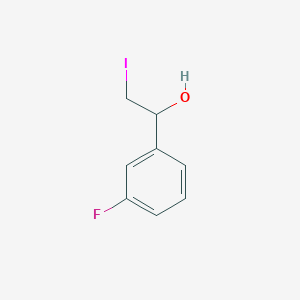
![(2-Ethoxyethyl)({[4-(methylsulfanyl)phenyl]methyl})amine](/img/structure/B13319344.png)
![Butyl[1-(4-ethylphenyl)ethyl]amine](/img/structure/B13319347.png)

